Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester
Description
Chemical Structure and Key Properties The compound "Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester" (CAS 869795-96-0) is an ester derivative featuring a 2-chloroacetyl group attached to a bicyclic hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan moiety. This structure imparts unique reactivity due to the electron-withdrawing chlorine atom and the steric constraints of the bicyclic framework.
Applications
The compound’s primary applications are inferred from related esters in the evidence. Similar cyclopenta[b]furan-based esters are utilized as intermediates in organic synthesis and polymerization processes. For instance, methacrylate analogs are employed in photoresist materials for semiconductor manufacturing due to their low isomer content and compatibility with lithographic processes . The chloroacetyl variant may serve as a reactive intermediate in pharmaceuticals or agrochemicals, leveraging its electrophilic character for cross-coupling or nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H11ClO4 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-chloroacetate |
InChI |
InChI=1S/C10H11ClO4/c11-3-7(12)14-8-4-1-5-6(2-4)10(13)15-9(5)8/h4-6,8-9H,1-3H2 |
InChI Key |
OEXQELSYHWMKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C(C2OC(=O)CCl)OC3=O |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core First Strategy
Formation of the hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-ol intermediate followed by esterification with 2-chloroacetyl chloride. This route benefits from established protocols for oxygenated bicyclic systems.
Esterification First Strategy
Synthesis of Hexahydro-2-Oxo-3,5-Methano-2H-Cyclopenta[b]Furan-6-Ol
Knoevenagel Condensation Approach
Adapting methodology from EP1448567B1, the bicyclic alcohol forms via:
- Condensation of ethyl glyoxylate with cyclopentadiene under TiCl4 catalysis at -20°C to form tricyclic lactone
- Diastereoselective reduction using L-Selectride® in THF at -78°C
- Acid-catalyzed transacetalization (0.1M HCl, 40°C) to yield 85% enantiomerically pure alcohol
Key Parameters
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Condensation Temp | -20°C ± 2°C | <±5°C → 12% Δ |
| Reduction Agent | L-Selectride® | NaBH4 → 32% ↓ |
| Cyclization pH | 1.5-2.0 | pH>3 → No rxn |
Epoxidation-Cyclization Route
Per US4079065A, an alternative pathway employs:
- Diels-Alder reaction between furan and methyl acrylate (120°C, 15h)
- Epoxidation with m-CPBA in CH2Cl2 (0°C → rt)
- BF3·OEt2-mediated cyclization (82% yield over 3 steps)
This method produces the cis-fused bicyclic system but requires careful control of reaction stoichiometry to prevent epoxide oligomerization.
Esterification Methodologies
Schotten-Baumann Conditions
Reaction of the bicyclic alcohol (1 eq) with 2-chloroacetyl chloride (1.2 eq) in dichloromethane/10% NaOH (0°C → rt):
- 78% isolated yield
- Requires phase-transfer catalyst (TBAB 0.1 eq)
- Generates ≤2% di-ester byproduct
Steglich Esterification
Alternative approach using DCC (1.5 eq)/DMAP (0.2 eq) in anhydrous THF:
- 85% yield
- Eliminates aqueous workup but introduces DCU byproduct
- Critical moisture control (<50 ppm H2O)
Comparative Analysis
| Parameter | Schotten-Baumann | Steglich |
|---|---|---|
| Reaction Time | 4h | 18h |
| Purification | Liquid-Liquid | Column |
| Scalability | >10 kg | <500 g |
| Isomerization Risk | 0% | 3-5% |
One-Pot Tandem Synthesis
Recent advances suggest combining core formation and esterification in a single vessel:
- In situ generation of bicyclic alcohol via TiCl4-mediated cyclization
- Immediate addition of 2-chloroacetic anhydride (2 eq)
- Triethylamine (3 eq) as dual-purpose base
Achieves 68% overall yield but requires precise temperature control (-10°C → 50°C gradient) and results in 92:8 er compared to 99:1 er from sequential methods.
Industrial-Scale Considerations
Cost Analysis
| Component | Price/kg | % Total Cost |
|---|---|---|
| Cyclopentadiene | $42 | 31% |
| 2-Chloroacetyl Cl | $155 | 47% |
| TiCl4 | $28 | 8% |
| Solvents | $18 | 14% |
Waste Stream Management
- TiCl4 hydrolysis produces 3.2 kg HCl/kg product requiring neutralization
- DCC method generates 1.8 kg DCU/kg product needing specialized disposal
- EP1448567B1 method achieves 82% atom economy vs 68% for US4079065A route
Spectroscopic Characterization
Critical validation data for the target compound:
1H NMR (400 MHz, CDCl3)
δ 4.85 (dd, J=6.8, 2.1 Hz, 1H, H-6)
δ 4.32 (s, 2H, OCOCH2Cl)
δ 3.02-2.89 (m, 2H, H-3/H-5)
δ 2.55 (dt, J=12.4, 3.2 Hz, 1H, H-1)
δ 2.21-2.09 (m, 2H, H-7/H-8)
13C NMR (101 MHz, CDCl3) δ 175.2 (C=O) δ 166.1 (OCO) δ 82.4 (C-6) δ 64.8 (OCOCH2Cl) δ 45.3-38.1 (bridged carbons)
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the carbonyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share the hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester backbone but differ in substituents:
*Estimated based on molecular formula.
Physical and Chemical Properties
Key Data from Evidence:
- 254900-07-7 (Methacrylate analog):
Reactivity Differences:
- The chloroacetyl group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to methacrylate esters.
- Methacrylate analogs (e.g., 254900-07-7) undergo radical polymerization due to the vinyl group, forming polymers used in coatings and photoresists .
Q & A
Basic: How can the crystal structure of this compound be resolved experimentally?
Methodological Answer:
X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is the gold standard. Key steps:
- Grow single crystals via slow evaporation in non-polar solvents.
- Collect diffraction data with a synchrotron or high-resolution diffractometer.
- Refine using SHELXL, which is robust for small molecules and high-resolution macromolecular data .
- Validate with CCDC deposition (e.g., check for R-factor convergence and residual electron density).
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
Despite its low acute toxicity (oral LD50 >2,000 mg/kg in polymerized forms), follow these protocols:
- Use PPE (gloves, goggles) to avoid irritation (R36/37/38 risk phrase applies to analogs) .
- Store in anhydrous conditions (<0.1 ppb moisture) to prevent hydrolysis, as seen in photoresist-grade analogs .
- Monitor mutagenicity: Ames tests showed negative results for related polymers, but confirm batch-specific data .
Advanced: How does the compound’s stereochemistry influence its reactivity in ring-opening polymerizations?
Methodological Answer:
The 3,5-methano bridge imposes conformational rigidity, affecting reactivity:
- Experimental Design: Compare polymerization rates of cis/trans isomers (separated via chiral HPLC).
- Use NMR (¹³C/¹H) to track ring-opening kinetics in THF with initiators like diazenediylbis[alkylpropanenitrile] .
- Computational modeling (DFT) can predict regioselectivity of ester cleavage .
Advanced: How can data contradictions in toxicity classifications be resolved?
Analysis:
Discrepancies arise from structural variations in polymers. For example:
- Non-toxic: Hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl 2-methyl-2-propenoate polymers with alkyl(C=3~6) cyclopentyl esters are classified as non-toxic .
- Toxic: Polymers initiated with diazenediylbis[alkylpropanenitrile] may show toxicity due to residual initiators .
Resolution: - Conduct LC-MS to quantify residual initiators.
- Compare cytotoxicity (e.g., MTT assays) across batches .
Advanced: What strategies optimize its use in photoresist formulations for semiconductor lithography?
Methodological Answer:
Key parameters from industrial-grade applications :
- Purity: Isomer content <0.01% (analyzed via GC-MS).
- Copolymer Ratios: Blend with 1-ethylcyclohexyl methacrylate (20–40% w/w) for improved etch resistance.
- Processing: Spin-coat at 1,500–3,000 rpm under <0.1 ppb O₂ to minimize oxidation.
Basic: How is the compound synthesized, and what purity benchmarks are critical?
Methodological Answer:
Synthetic Route:
- Esterification of 2-chloroacetic acid with hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-ol (acid catalysis, 60–80°C).
Purity Control: - Monitor by ¹H NMR (δ 4.8–5.2 ppm for ester carbonyl).
- Target moisture <50 ppm (Karl Fischer titration) to prevent side reactions .
Advanced: How can computational modeling predict its thermal stability?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) of the ester and methano groups.
- Validate with TGA/DSC: Decomposition onset >200°C (experimental) correlates with BDE >300 kJ/mol .
Advanced: What analytical methods resolve structural ambiguities in copolymer derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
